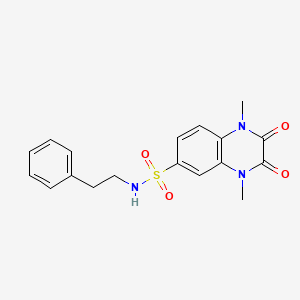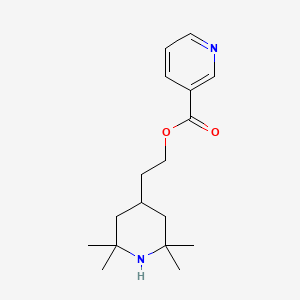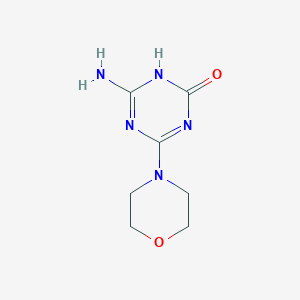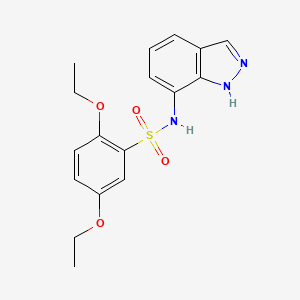
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline ring, sulfonamide group, and phenylethyl substituent
Vorbereitungsmethoden
The synthesis of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoxaline intermediate with a sulfonyl chloride in the presence of a base.
Addition of the Phenylethyl Group: The final step includes the alkylation of the sulfonamide intermediate with a phenylethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinoxalines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline ring structure and have similar electronic properties.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and exhibit similar biological activities.
Phenylethyl Substituted Compounds: These compounds have the phenylethyl group and show similar pharmacological properties.
The uniqueness of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19N3O4S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-20-15-9-8-14(12-16(15)21(2)18(23)17(20)22)26(24,25)19-11-10-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3 |
InChI-Schlüssel |
MMHDGQCLZKYUTN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)N(C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11074547.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11074549.png)
![butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate](/img/structure/B11074553.png)
![3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11074555.png)
![(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester](/img/structure/B11074559.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)


![4-methyl-2'-phenylhexahydro-1'H-spiro[cyclohexane-1,4'-pyrrolo[3,4-a]pyrrolizine]-1',3'(2'H)-dione](/img/structure/B11074584.png)

![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)

![3-(4-fluorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11074596.png)
![2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B11074620.png)
